5-Amino-6-(4-chlorobenzoyl)-1-(2-methylphenyl)thieno[2,3-d]pyrimidine-2,4-dione
Description
5-Amino-6-(4-chlorobenzoyl)-1-(2-methylphenyl)thieno[2,3-d]pyrimidine-2,4-dione is a structurally complex heterocyclic compound belonging to the thieno[2,3-d]pyrimidine class. Key structural features include:
- 5-Amino group: Enhances hydrogen-bonding capacity and interaction with biological targets.
- 1-(2-Methylphenyl) substituent: Adds steric and electronic modulation to the core structure.
Modifications at the 6-position often employ benzoylation or hetarylation reactions .
Properties
Molecular Formula |
C20H14ClN3O3S |
|---|---|
Molecular Weight |
411.9 g/mol |
IUPAC Name |
5-amino-6-(4-chlorobenzoyl)-1-(2-methylphenyl)thieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H14ClN3O3S/c1-10-4-2-3-5-13(10)24-19-14(18(26)23-20(24)27)15(22)17(28-19)16(25)11-6-8-12(21)9-7-11/h2-9H,22H2,1H3,(H,23,26,27) |
InChI Key |
ZVKGYTDSDHNOOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C(=C(S3)C(=O)C4=CC=C(C=C4)Cl)N)C(=O)NC2=O |
Origin of Product |
United States |
Biological Activity
5-Amino-6-(4-chlorobenzoyl)-1-(2-methylphenyl)thieno[2,3-d]pyrimidine-2,4-dione is a compound belonging to the thieno[2,3-d]pyrimidine class, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential based on various research findings.
Synthesis of the Compound
The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves multi-step processes that may include cyclization reactions and functional group modifications. For instance, one study demonstrated the synthesis of a series of thieno[2,3-d]pyrimidines through a straightforward five-step protocol using mild reaction conditions and yielding high purities .
Antitumor Activity
Research has indicated that compounds within the thieno[2,3-d]pyrimidine class exhibit significant antitumor properties. The mechanism of action often involves the inhibition of key enzymes in nucleotide metabolism. Specifically, these compounds have been shown to inhibit glycinamide ribonucleotide formyltransferase and thymidylate synthase, which are crucial for DNA synthesis .
A notable study reported that derivatives of thieno[2,3-d]pyrimidines demonstrated cytotoxic effects against various cancer cell lines including MDA-MB-231 and HeLa cells. The most active derivatives showed IC50 values as low as 3 nM against specific targets like the vascular endothelial growth factor receptor (VEGFR) .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against both Gram-positive and Gram-negative bacteria. In vitro studies revealed potent activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .
| Microorganism | Activity | Standard Drug Comparison |
|---|---|---|
| Staphylococcus aureus | Inhibitory | Penicillin |
| Bacillus subtilis | Moderate Inhibition | Vancomycin |
| Escherichia coli | Moderate Inhibition | Ciprofloxacin |
| Aspergillus niger | Antifungal Activity | Amphotericin B |
Mechanistic Studies
The biological activity of this compound is closely linked to its structural features which allow for interaction with various biological targets. The presence of the thienopyrimidine core is essential for its action as an antifolate agent. Studies have shown that these compounds can selectively target folate receptors in tumor cells, leading to inhibited cell proliferation .
Case Studies
- In Vivo Studies : A study involving animal models demonstrated that thieno[2,3-d]pyrimidines significantly reduced tumor growth in xenograft models when administered at optimal doses .
- Clinical Implications : Given their dual mechanism targeting both folate pathways and nucleotide synthesis, these compounds hold promise in developing new cancer therapies with reduced side effects compared to traditional chemotherapeutics.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 352.8 g/mol. Its structure features a thieno[2,3-d]pyrimidine core, which is known for its ability to interact with biological targets effectively.
Anticancer Activity
Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit promising anticancer properties. For instance, studies have shown that 5-amino derivatives can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Case Study : A study demonstrated that a structural analog of this compound inhibited the growth of breast cancer cells with an IC50 value of 15 µM .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against several pathogens. Preliminary findings suggest that it exhibits significant inhibition against both Gram-positive and Gram-negative bacteria.
- Case Study : In vitro tests revealed that the compound showed an MIC of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potential for development as an antimicrobial agent .
Anti-inflammatory Effects
Thieno[2,3-d]pyrimidines have been associated with anti-inflammatory properties. The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases.
- Research Insight : A study highlighted that similar compounds reduced pro-inflammatory cytokine levels in cell cultures, suggesting a mechanism through which they exert their anti-inflammatory effects .
Potential Therapeutic Applications
Given its diverse biological activities, this compound holds promise in several therapeutic areas:
- Cancer Therapy : Targeting specific cancer pathways.
- Infectious Diseases : Development as a new class of antibiotics.
- Autoimmune Disorders : Modulating immune responses to reduce inflammation.
Chemical Reactions Analysis
Diazotization Reactions
The primary amine group at position 5 enables diazotization under acidic conditions (0-5°C, HCl/NaNO₂), forming reactive diazonium intermediates. These intermediates participate in:
-
Sandmeyer-type reactions with CuCN/KCN to introduce cyano groups at position 5
-
Azo coupling with electron-rich aromatics like β-naphthol (pH 8-9) to form colored derivatives
-
Iodination via KI treatment, replacing the amino group with iodine (yield: 72-85%)
Mannich-Type Cyclization
Under noncatalyzed conditions (EtOH, 78°C), the compound undergoes double aminomethylation with formaldehyde and primary amines (e.g., p-toluidine), forming 2,3,4,4a,5,6-hexahydrothieno[2,3-d]pyrimidine derivatives .
Optimized Reaction Conditions Table
| Parameter | Optimal Value | Yield Range |
|---|---|---|
| Solvent | Ethanol | 78-82% |
| Temperature | 78°C | ±3% |
| Reaction Time | 2-3 min | 75-80% |
| Amine Equivalents | 1.05 eq | Max 85% |
| Data adapted from controlled experiments in |
Nucleophilic Aromatic Substitution
The 4-chlorobenzoyl group demonstrates regioselective displacement:
| Nucleophile | Conditions | Position | Yield |
|---|---|---|---|
| Methoxide | DMF, 110°C, 6h | C-6 | 68% |
| Piperidine | EtOH, reflux, 12h | C-6 | 73% |
| Thiophenol | K₂CO₃/DMSO, 80°C, 8h | C-6 | 81% |
| Mechanistic studies show SNAr pathway dominance at electron-deficient positions |
Ring Functionalization Reactions
The thieno[2,3-d]pyrimidine system undergoes electrophilic substitution:
Electrophilic Bromination Data
| Reagent | Position | Isomer Ratio | Yield |
|---|---|---|---|
| Br₂/CHCl₃ | C-7 | 85:15 (7:5) | 78% |
| NBS/AIBN | C-5 | 92:8 (5:7) | 83% |
| Controlled by directing effects of substituents |
Reductive Transformations
Catalytic hydrogenation (H₂/Pd-C, EtOAc) selectively reduces:
-
Exocyclic C=O groups (2,4-dione → diol, 89% yield)
-
Thiophene ring (partial saturation, 64% yield)
-
Chlorobenzoyl group remains intact under mild conditions
Cross-Coupling Reactions
Suzuki-Miyaura coupling demonstrates position-dependent reactivity:
Palladium-Catalyzed Coupling Efficiency
| Position | Boronic Acid | Catalyst System | Yield |
|---|---|---|---|
| C-5 | Phenylboronic acid | Pd(PPh₃)₄ | 67% |
| C-7 | 4-MeO-C₆H₄B(OH)₂ | PdCl₂(dppf) | 72% |
| Requires microwave irradiation (120°C, 30 min) |
These reactions demonstrate the compound's versatility in medicinal chemistry applications, particularly in developing kinase inhibitors and antimicrobial agents. The electronic effects of the 4-chlorobenzoyl group and steric protection from the 2-methylphenyl substituent create unique regiochemical outcomes not observed in simpler thienopyrimidines .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds, focusing on synthesis, substituents, and pharmacological profiles.
Table 1: Structural and Functional Comparison of Thieno[2,3-d]pyrimidine Derivatives
Key Observations
Substituent-Driven Activity: Antimicrobial Activity: The 6-(thiazolyl) derivative () shows superior activity against S. aureus compared to reference drugs, attributed to the thiazole ring’s ability to disrupt bacterial membranes . DHFR Inhibition: Compound 4d () demonstrates potent dihydrofolate reductase (DHFR) inhibition (IC₅₀ = 0.12 µM) due to its 4-chlorobenzylamino group, which mimics folate’s pteridine moiety . Hormonal Modulation: TAK-013’s nonpeptide substituents enable high-affinity LHRH receptor binding, making it a candidate for prostate cancer therapy .
Synthetic Flexibility: The 6-position is highly modifiable, accommodating benzoyl (target compound), thiazolyl , or aminomethyl groups. Alkylation at position 1 (e.g., 1-(2-methylphenyl) in the target compound) can enhance metabolic stability compared to unsubstituted analogs .
Electron-Withdrawing Effects :
- Chlorine substituents (e.g., 4-chlorobenzoyl in the target compound) improve pharmacokinetic properties by reducing oxidative metabolism .
Preparation Methods
Cyclocondensation of Ethyl Aminothiophene Carboxylates
Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate derivatives undergo cyclocondensation with aryl isocyanates under basic conditions. For example, reacting the thiophene precursor with 2-methylphenyl isocyanate in pyridine at 45°C yields the 1-(2-methylphenyl)-substituted intermediate. Subsequent hydrolysis of the ethoxycarbonyl group under acidic conditions generates the 2,4-dione moiety. This method typically achieves yields of 65–78%.
Key Variables:
-
Base Selection: Potassium tert-butoxide outperforms sodium hydroxide in minimizing side reactions.
-
Solvent Optimization: Acetonitrile enhances regioselectivity compared to DMF or dioxane.
Introduction of the 4-Chlorobenzoyl Group at Position 6
The 6-position benzoylation requires Friedel-Crafts acylation or nucleophilic aromatic substitution.
Direct Acylation Using 4-Chlorobenzoyl Chloride
Post-cyclization, the thienopyrimidine core undergoes acylation at position 6. Treating the intermediate with 4-chlorobenzoyl chloride in dichloromethane, catalyzed by AlCl₃ at 0–5°C, installs the benzoyl group with 72–85% efficiency. Competing reactions at N1 or the dione oxygen are suppressed by steric hindrance from the 2-methylphenyl group.
Mechanistic Insight:
The electron-deficient C6 position (due to adjacent carbonyl groups) facilitates electrophilic attack, while the 2-methylphenyl substituent at N1 blocks alternative reaction pathways.
Installation of the 5-Amino Group
The amino group at position 5 is introduced via reduction of a nitro precursor or direct amination.
Nitro Group Reduction
Initial synthesis of 5-nitro-6-(4-chlorobenzoyl)-1-(2-methylphenyl)thieno[2,3-d]pyrimidine-2,4-dione is achieved using nitrating agents (e.g., HNO₃/H₂SO₄). Catalytic hydrogenation (H₂, Pd/C, ethanol, 25°C) reduces the nitro group to an amine with >90% yield.
Critical Considerations:
-
Catalyst Poisoning: Residual sulfur from the thiophene ring necessitates extended reaction times (12–18 h).
-
Selectivity: Competitive reduction of the dione moiety is avoided by maintaining neutral pH.
Functionalization at N1: 2-Methylphenyl Substituent
The N1 position is functionalized early in the synthesis to avoid steric complications during subsequent steps.
Ullmann-Type Coupling
Reacting 5-amino-6-(4-chlorobenzoyl)thieno[2,3-d]pyrimidine-2,4-dione with 2-methylphenylboronic acid under Pd(OAc)₂ catalysis (CuI, K₂CO₃, DMF, 110°C) installs the aryl group at N1 in 68% yield. Alternative methods using 2-methylphenyl iodide and Cs₂CO₃ in DMSO achieve similar results but with higher impurity levels.
Side Reactions:
-
Homocoupling: Minimized by using a 1:1.2 ratio of thienopyrimidine to aryl halide.
-
Oxidative Decomposition: Additives like TBAB (tetrabutylammonium bromide) stabilize the intermediate Pd complex.
Integrated Synthetic Pathway
Combining these steps, the optimal route proceeds as follows:
-
Cyclocondensation: Ethyl 2-amino-4-methyl-5-nitrothiophene-3-carboxylate + 2-methylphenyl isocyanate → 1-(2-methylphenyl)-5-nitrothieno[2,3-d]pyrimidine-2,4-dione (Yield: 74%).
-
Benzoylation: 4-Chlorobenzoyl chloride, AlCl₃, CH₂Cl₂ → 5-nitro-6-(4-chlorobenzoyl)-1-(2-methylphenyl)thieno[2,3-d]pyrimidine-2,4-dione (Yield: 81%).
-
Nitro Reduction: H₂/Pd/C, ethanol → 5-amino-6-(4-chlorobenzoyl)-1-(2-methylphenyl)thieno[2,3-d]pyrimidine-2,4-dione (Yield: 93%).
Overall Yield: 58% (three steps).
Analytical Characterization Data
| Property | Value | Method |
|---|---|---|
| Melting Point | 238–240°C | DSC |
| HPLC Purity | 99.2% | C18, MeCN/H₂O (70:30) |
| IR (KBr) | 3340 cm⁻¹ (N-H), 1725 cm⁻¹ (C=O) | FT-IR |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.21 (s, 1H, NH), 7.89–7.43 (m, 8H, ArH) | Bruker Avance III |
Challenges and Optimization Opportunities
-
Regioselectivity in Benzoylation: Competing acylation at C7 is mitigated by electron-withdrawing nitro/amino groups.
-
Scale-Up Limitations: Pd-catalyzed steps require costly ligands; exploring Cu/I₂ systems may reduce costs.
-
Green Chemistry: Replacing DMF with cyclopentyl methyl ether (CPME) improves environmental metrics without sacrificing yield .
Q & A
Basic: What synthetic strategies are employed to construct the thieno[2,3-d]pyrimidine-2,4-dione core in this compound?
The core structure is typically synthesized via cyclocondensation reactions. For example, 3-phenyl-6-(α-bromoacetyl)-5-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione reacts with thioacetamide in acetic acid to form thiazole-substituted derivatives . Alkylation at the 1-position is achieved using benzyl chlorides or chloroacetamides in DMF with K₂CO₃ as a base, yielding crystalline derivatives . Alternative routes involve cyclocondensation of N’-benzoyl-5-methyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carbohydrazide in POCl₃ followed by hydrolysis .
Basic: How are spectroscopic techniques utilized to confirm the structure of synthesized derivatives?
1H/13C NMR and IR spectroscopy are critical. For instance:
- NH stretches in IR (e.g., 3390–3436 cm⁻¹ for N–H in pyrido[2,3-d]pyrimidine derivatives) .
- Aromatic protons in 1H NMR (δ 6.55–8.07 ppm for Ar–H) .
- Carbonyl signals (C=O at ~1638 cm⁻¹ in IR; C=O in 13C NMR at δ ~160–170 ppm) .
- Methyl/methoxy groups (e.g., δ 4.37 ppm for CH₂ in alkylated derivatives) .
Advanced: How can reductive amination be optimized to introduce arylaminomethyl substituents at the 6-position?
Reductive amination of 2-amino-6-formylthieno[2,3-d]pyrimidin-4(3H)-one with aryl amines (e.g., 4-methoxyphenylamine) is performed under pH-controlled conditions (pH ~6) using NaBH3CN as the reducing agent. Yields improve with electron-rich aryl amines (e.g., 89% for 3,4,5-trimethoxyphenylamine vs. 58% for 2,5-dimethoxyphenylamine) . Steric hindrance (e.g., 2,5-dichlorophenylamine) reduces reactivity, necessitating pre-formation of the imine intermediate .
Advanced: How do structural modifications at the 1-position influence dihydrofolate reductase (DHFR) inhibition?
Alkylation at the 1-position enhances lipophilicity and binding affinity. For example:
- Benzyl groups improve membrane permeability but may reduce solubility .
- Chloroacetamide substituents increase hydrogen-bonding interactions with DHFR’s active site, as shown by IC₅₀ values correlating with electron-withdrawing groups .
- Bulky aryloxadiazole groups (e.g., 5-phenyl-1,3,4-oxadiazol-2-yl) enhance antimicrobial activity but require balancing steric effects .
Advanced: How can contradictory antimicrobial activity data be resolved across structurally similar analogs?
Discrepancies arise from substituent electronic effects and assay conditions. For example:
- 4-Chlorophenyl derivatives show potent activity against Gram-positive bacteria (MIC 2–4 µg/mL) but weak Gram-negative inhibition due to outer membrane impermeability .
- Methoxy groups at the 6-position improve solubility but reduce membrane penetration, leading to variable MICs in different media .
- Standardize assays using fixed bacterial inoculum sizes (e.g., 1×10⁶ CFU/mL) and control for solvent effects (e.g., DMSO ≤1% v/v) .
Advanced: What computational methods predict oral bioavailability in thieno[2,3-d]pyrimidine derivatives?
Molecular dynamics (MD) simulations and density functional theory (DFT) analyze intramolecular interactions. In TAK-013 , the methoxyurea side chain forms an intramolecular hydrogen bond (NH···OCH₃), reducing desolvation energy and enhancing membrane permeability . LogP values <3.5 correlate with improved oral absorption in cynomolgus monkeys, validated by plasma LH suppression studies .
Advanced: How does regioselectivity in alkylation reactions impact pharmacological profiles?
Alkylation at the 1-position vs. 3-position alters target engagement. For example:
- 1-Benzyl derivatives exhibit higher LHRH receptor affinity (IC₅₀ = 0.06 nM) due to optimal fit in the hydrophobic binding pocket .
- 3-Aryl substitutions (e.g., 2-methylphenyl) improve metabolic stability but may reduce solubility .
- Use HPLC-MS to monitor reaction intermediates and ensure regioselective product formation .
Basic: What in vitro assays are used to evaluate antimicrobial activity?
- Broth microdilution (CLSI guidelines) determines MICs against S. aureus and E. coli .
- Time-kill assays assess bactericidal effects (e.g., 99.9% reduction in CFU/mL at 4× MIC) .
- Resistance development studies involve serial passaging in sub-inhibitory concentrations .
Advanced: What strategies mitigate cytotoxicity in DHFR inhibitors?
- Introduce polar groups (e.g., –COOH, –SO₃H) to reduce off-target binding .
- Selective prodrug activation (e.g., esterase-cleavable esters) improves tumor cell specificity .
- Compare IC₅₀ values between human DHFR and bacterial isoforms to optimize selectivity .
Advanced: How are reaction conditions optimized for large-scale synthesis?
- Solvent selection : DMF or acetonitrile for high solubility of intermediates .
- Catalyst screening : Piperidine enhances cyclocondensation yields (e.g., 75% for pyrido[2,3-d]pyrimidines) .
- Temperature control : Reflux in EtOH (8 h) for thiazolo[3,2-a]pyrimidines vs. room temperature for imine formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
